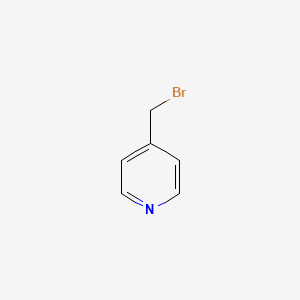

4-(Bromomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKXOLFFQWKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349061 | |

| Record name | 4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54751-01-8 | |

| Record name | 4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)pyridine, a pivotal heterocyclic building block in modern organic synthesis. Valued for its unique reactivity, this compound serves as a critical intermediate in the development of a wide array of functional molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This document details its chemical and physical properties, reactivity, synthesis protocols, and safety information, offering a consolidated resource for laboratory and development applications.

Core Chemical and Physical Properties

This compound is most commonly handled and supplied as its hydrobromide salt to improve stability.[1] The properties of both the free base and the hydrobromide salt are summarized below for comparative analysis.

Physicochemical Data

The fundamental properties of this compound and its hydrobromide salt are presented in Table 1. These values are essential for experimental design, including reaction setup and purification.

Table 1: Physicochemical Properties

| Property | This compound (Free Base) | This compound Hydrobromide |

|---|---|---|

| CAS Number | 54751-01-8[3][4] | 73870-24-3[5][6] |

| Molecular Formula | C₆H₆BrN[3] | C₆H₆BrN · HBr or C₆H₇Br₂N[5][7] |

| Molecular Weight | 172.02 g/mol [3] | 252.93 g/mol [5][6] |

| Appearance | - | White to light yellow powder/crystal[1] |

| Melting Point | 235-240 °C (decomposes)[2][8] | 189-192 °C[5][6] |

| Solubility | - | Soluble in water[6][9] |

| SMILES | C1=CN=CC=C1CBr[3] | Br[H].BrCc1ccncc1[5] |

| InChI Key | KRLKXOLFFQWKPZ-UHFFFAOYSA-N[3] | VAJUUDUWDNCECT-UHFFFAOYSA-N[5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound Hydrobromide

| Technique | Data |

|---|---|

| ¹H NMR | (300MHz, CDCl₃) δ 8.80 (d, J=6.4Hz, 2H), 8.00 (d, J=6.4Hz, 2H), 4.61 (s, 2H)[7] |

| Mass Spec. | Electrospray (positive ion mode) shows m/e = 173 ([M+H]⁺) for the free base[6][7] |

Reactivity and Chemical Behavior

The chemical utility of this compound stems from two primary features: the reactive bromomethyl group and the electronic nature of the pyridine (B92270) ring.

-

Nucleophilic Substitution: The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic attack, making it an excellent electrophile for SN2 reactions. This allows for the facile introduction of the pyridin-4-yl-methyl moiety onto a wide range of nucleophiles, including alcohols, phenols, thiols, amines, and carbanions.[1] This reactivity is the cornerstone of its application as a building block.[1]

-

Pyridine Ring Reactivity: The pyridine ring is electron-deficient compared to benzene, which influences its reactivity.[10] The nitrogen atom is basic and can be protonated or act as a Lewis base, which is why the compound is often supplied as a hydrobromide salt.[10][11] This basicity must be considered in reaction design, as bases used to deprotonate nucleophiles may also deprotonate the salt.

The following diagram illustrates the primary reaction pathway for this compound.

Caption: Core reactivity pathway of this compound via nucleophilic substitution.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible results in a research setting.

Synthesis of this compound Hydrobromide

This compound is typically synthesized from 4-pyridinemethanol (B147518) (also known as 4-pyridylcarbinol). Two common brominating agents are phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃) [7]

-

Preparation: Dissolve 4-pyridinemethanol hydrobromide (1.81 g, 16.58 mmol) in chloroform (B151607) (25 mL) to form a suspension.

-

Reaction: Add phosphorus tribromide (PBr₃, 457 μL, 4.85 mmol) to the suspension.

-

Reflux: Stir the mixture at reflux for 4.5 hours.

-

Isolation: Cool the reaction mixture to room temperature (25 °C). A white precipitate will form.

-

Purification: Collect the precipitate by filtration and wash it with cold chloroform.

-

Product: The resulting white solid is this compound hydrobromide (yield: 93%).[7]

Protocol 2: Synthesis using Phosphorus Pentabromide (PBr₅) [6][7]

-

Preparation: Dissolve 4-pyridinemethanol (3 g, 27.5 mmol) in chloroform (30 mL).

-

Reaction: Add phosphorus pentabromide (PBr₅, 5.93 g, 13.7 mmol) to the solution.

-

Reflux: Heat the reaction mixture at reflux for 1 hour.

-

Workup: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Purification: Recrystallize the resulting crude product from ethanol (B145695) to afford this compound hydrobromide as a white solid (yield: 58.1%).[6][7]

The following diagram outlines the general workflow for these syntheses.

Caption: General experimental workflow for the synthesis of this compound HBr.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing the free base form of this compound due to its volatility.[12]

-

Sample Preparation: Dissolve a small amount of the compound (after neutralization of the HBr salt and extraction) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Gas Chromatography:

-

Injector: Split/splitless injector at 250 °C.

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

-

Oven Program: Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min).

-

Carrier Gas: Helium at 1 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

Ion Source Temperature: 230 °C.

-

Applications in Drug Development and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate for building more complex molecular architectures.[1][13] Its utility spans multiple therapeutic areas.

-

Pharmaceutical Intermediates: It is a key building block for synthesizing APIs for neurological disorders, anti-cancer agents, and anti-inflammatory drugs.[1]

-

Specific Syntheses: It has been used in the preparation of various complex molecules, including:

-

Modified uridine (B1682114) and thymidine (B127349) nucleosides.[6][9]

-

Substituted dienes and other compounds with potential cytotoxicity.[2]

-

Agrochemicals: The compound is also used to create intermediates for pesticides and herbicides.[1][2]

The diagram below illustrates the role of this compound as a versatile precursor in the synthesis of diverse chemical entities.

Caption: Role of this compound as a key building block in chemical synthesis.

The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design, as it can favorably alter drug-target interactions, improve metabolic stability, and increase therapeutic activity through effects like halogen bonding.[14]

Safety and Handling

This compound hydrobromide is a hazardous substance and must be handled with appropriate precautions.[15]

Table 3: GHS Hazard and Safety Information

| Category | Information |

|---|---|

| Pictogram | GHS05 (Corrosion)[5][6] |

| Signal Word | Danger[5][6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[5][15] H290: May be corrosive to metals.[15] |

| Precautionary Statements | P260: Do not breathe dust.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8 °C).[1][6] Store in a corrosive-resistant container. |

| Personal Protective Eq. | Dust mask (N95), chemical safety goggles, and protective gloves.[5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[15][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H6BrN | CID 642799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine, 4-(bromomethyl)- (9CI) - Safety Data Sheet [chemicalbook.com]

- 5. This compound 97 73870-24-3 [sigmaaldrich.com]

- 6. This compound hydrobromide | 73870-24-3 [chemicalbook.com]

- 7. This compound hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 8. Pyridine, 4-(bromomethyl)- (9CI) | 54751-01-8 [m.chemicalbook.com]

- 9. This compound hydrobromide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

A Technical Guide to 4-(Bromomethyl)pyridine: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

4-(Bromomethyl)pyridine is a versatile pyridinylmethylating agent widely employed in organic synthesis. Its utility is centered on the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the pyridin-4-ylmethyl moiety to a wide range of substrates, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This guide provides a concise overview of its chemical properties and a representative synthetic protocol.

Core Chemical Properties

It is crucial to distinguish between this compound (the free base) and its more common, commercially available form, this compound hydrobromide. The hydrobromide salt is generally more stable and easier to handle. The key quantitative data for both forms are summarized below.

| Property | This compound | This compound Hydrobromide |

| Molecular Formula | C₆H₆BrN[1] | C₆H₆BrN·HBr (or C₆H₇Br₂N)[2][3][4] |

| Molecular Weight | 172.02 g/mol [1] | 252.93 g/mol [2][3] |

| CAS Number | 54751-01-8[1] | 73870-24-3[2][3] |

| Appearance | Not specified; typically handled as the HBr salt. | White to light yellow powder or crystals[4] |

| Melting Point | Not specified. | 185 - 192 °C[4] |

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules.[3] Its primary application is as an electrophile in nucleophilic substitution reactions to introduce a pyridylmethyl group. This functionality is found in various biologically active compounds, and the pyridine (B92270) nitrogen offers a site for quaternization, which can be used to modify solubility or introduce a positive charge.[3] Common applications include:

-

Pharmaceutical Synthesis : It is a building block for various pharmaceutical agents, including those targeting neurological disorders.[3]

-

Agrochemical Development : Used as an intermediate in the synthesis of pesticides and herbicides.[5]

-

Materials Science : Employed in the creation of polymers and other materials with specific properties.[3]

Illustrative Experimental Protocol: N-alkylation of a Pyridine Derivative

This protocol details a general procedure for the nucleophilic substitution of the bromide in this compound hydrobromide by a generic pyridine nucleophile. This type of reaction is fundamental to its application in creating more complex molecules, such as cationic amphiphiles.

Objective: To synthesize a quaternary pyridinium (B92312) salt by reacting this compound hydrobromide with a substituted pyridine.

Materials:

-

This compound hydrobromide

-

Substituted pyridine (e.g., 4-(3-phenylpropyl)pyridine)

-

Anhydrous solvent (e.g., Pyridine, DMF)

-

Methanol (B129727) (for dissolution, if needed)

-

Acetone (B3395972) and Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound hydrobromide (1.0 eq.) in the chosen anhydrous solvent (e.g., pyridine). If the substrate is a different pyridine derivative, it can be used as the nucleophile (e.g., 4.5 eq.) and acetone can be used as the solvent.

-

Dissolution: Stir the mixture at room temperature. If a precipitate forms or the starting material does not fully dissolve, a few drops of methanol can be added to obtain a homogeneous solution.[6]

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to a few days (e.g., 2 days).[6]

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Suspend the resulting crude residue in acetone. The product, a pyridinium salt, will often precipitate. Filter the solid precipitate and wash it with cold diethyl ether to remove impurities.[6]

-

Drying: Dry the purified solid product under vacuum to yield the final quaternary pyridinium salt.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the N-alkylation reaction described above.

Caption: Synthetic workflow for N-alkylation using this compound HBr.

References

- 1. This compound hydrobromide | 73870-24-3 [chemicalbook.com]

- 2. This compound hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Bromomethyl)pyridine

CAS Number: 54751-01-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of 4-(Bromomethyl)pyridine, a versatile heterocyclic building block crucial in synthetic organic chemistry and medicinal chemistry. This guide consolidates its physicochemical properties, synthesis methodologies, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a pyridine (B92270) derivative functionalized with a bromomethyl group at the 4-position. It is most commonly available and utilized as its hydrobromide salt, which exhibits greater stability. The properties of both the free base and the hydrobromide salt are summarized below for clarity and comparative analysis.

| Property | This compound (Free Base) | This compound Hydrobromide |

| CAS Number | 54751-01-8[1][2][3][4] | 73870-24-3[5][6][7][8][9][10] |

| Molecular Formula | C₆H₆BrN[1][2][3][4] | C₆H₇Br₂N[6] or C₆H₆BrN·HBr[5][9][10][11] |

| Molecular Weight | 172.02 g/mol [1][2][3][4] | 252.93 g/mol [5][6] |

| Melting Point | 235-240 °C (decomposition)[1][3] | 189-192 °C[5][7][9] |

| Boiling Point | 226 °C[1][3] | Not applicable |

| Flash Point | 90 °C[1][3] | Not applicable[5] |

| Density | 1.533 g/cm³[1] | Not available |

| Appearance | Not specified; likely a solid | White to light yellow powder or crystals[7][10][11] |

| Solubility | Soluble in a range of non-polar organic solvents.[12] | Soluble in water.[7][8][10] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8 °C.[1][3] | Keep in a dark place, under an inert atmosphere, at room temperature.[7] |

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the bromination of 4-pyridinemethanol (B147518) or its corresponding salts. The choice of brominating agent and reaction conditions can be tailored to achieve desired yields and product forms (free base or hydrobromide salt).

Synthesis from 4-Pyridinemethanol

A common laboratory-scale synthesis involves the reaction of 4-pyridinemethanol with a phosphorus bromide reagent.

Experimental Protocol:

-

To a solution of 4-pyridinemethanol (e.g., 3 g, 27.5 mmol) in chloroform (B151607) (30 mL), add phosphorus pentabromide (5.93 g, 13.7 mmol).[6][7]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[6][7]

-

Recrystallize the resulting crude product from ethanol (B145695) to yield this compound hydrochloride as a white solid (yield: 58.1%).[6][7]

Note: While this protocol yields the hydrochloride salt, similar procedures using hydrobromic acid or other bromine sources can yield the hydrobromide salt.

Synthesis of this compound Hydrobromide

A high-yield synthesis of the more stable hydrobromide salt can be achieved from 4-(hydroxymethyl)pyridinium bromide.

Experimental Protocol:

-

Dissolve 4-pyridinemethanol (1.810 g, 16.58 mmol) in 48% hydrobromic acid (16 mL) and stir at reflux for 4 hours.[6]

-

Remove the water in vacuo to obtain a thick gum of 4-(hydroxymethyl)pyridinium bromide.[6]

-

Treat the gum with ethanol at 5 °C and filter to collect the white crystals of 4-(hydroxymethyl)pyridinium bromide.[6]

-

Suspend the collected salt in chloroform (25 mL) and add phosphorus tribromide (457 μL, 4.85 mmol).[6]

-

Stir the mixture at reflux for 4.5 hours.[6]

-

Cool the reaction mixture to 25 °C and collect the white precipitate by filtration.[6]

-

Wash the precipitate with cold chloroform to give this compound hydrobromide as a white solid (yield: 93%).[6]

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the labile carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring further activates the benzylic position towards nucleophilic attack.

This versatile reagent is a key building block in the synthesis of a wide array of more complex molecules, finding applications in the pharmaceutical, agrochemical, and materials science industries.[1][11]

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the pyridin-4-ylmethyl moiety into a target molecule.

Caption: General scheme of nucleophilic substitution with this compound.

Applications in Medicinal Chemistry

This compound is a frequently utilized intermediate in the synthesis of biologically active compounds. Its pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be readily modified to optimize drug-like properties.

-

Anticancer and Anti-inflammatory Agents: It serves as a precursor for the synthesis of compounds investigated for their potential as anti-cancer and anti-inflammatory drugs.[11]

-

Phosphodiesterase (PDE) Inhibitors: Derivatives of this compound have been synthesized and evaluated as inhibitors of phosphodiesterase 3 (PDE3), a target for cardiovascular and other diseases.

-

Antimalarial Agents: The pyridine nucleus is a common feature in antimalarial drugs, and this compound can be used to construct novel derivatives with potential activity against Plasmodium species.

-

Neurological Disorders: This compound is an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders.[11]

Biological Activity and Signaling Pathways

While this compound itself is primarily a reactive intermediate, the broader class of pyridine-containing molecules exhibits a vast range of biological activities, including antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory properties. The biological effects of molecules synthesized using this compound are diverse and depend on the final structure of the compound.

Currently, there is no direct evidence of this compound modulating specific signaling pathways. Instead, its utility lies in the synthesis of larger, more complex molecules that are designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating their associated signaling cascades. For instance, pyridine derivatives have been shown to act as inhibitors of enzymes like phosphodiesterases and kinases, which are critical nodes in cellular signaling.

The general workflow for utilizing this compound in a drug discovery context is illustrated below.

Caption: Application of this compound in a typical drug discovery workflow.

Conclusion

This compound, particularly in its more stable hydrobromide form, is an indispensable reagent in modern organic synthesis. Its well-defined reactivity and the accessibility of its starting materials make it a valuable tool for the introduction of the 4-pyridylmethyl moiety. For researchers and professionals in drug development, this compound offers a reliable and versatile platform for the synthesis of novel chemical entities with a wide spectrum of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the laboratory and in the broader context of chemical and pharmaceutical research.

References

- 1. Cas 54751-01-8,Pyridine, 4-(bromomethyl)- (9CI) | lookchem [lookchem.com]

- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine, 4-(bromomethyl)- (9CI) | 54751-01-8 [m.chemicalbook.com]

- 4. This compound | C6H6BrN | CID 642799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(溴甲基)吡啶 氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 7. This compound hydrobromide | 73870-24-3 [chemicalbook.com]

- 8. This compound hydrobromide | 73870-24-3 [amp.chemicalbook.com]

- 9. 4- BROMOMETHYL PYRIDINE HYDROBROMIDE Extra Pure | Lab chemical distributors, Lab chemical supplier, Lab chemical manufacturer, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemicals exporter, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]

- 10. This compound Hydrobromide | 73870-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. chemimpex.com [chemimpex.com]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 4-(Bromomethyl)pyridine: Hydrobromide Salt vs. Free Base

For researchers, scientists, and professionals in drug development, the choice between using a reagent as a salt or a free base can significantly impact reaction outcomes, handling, and scalability. This guide provides a detailed technical comparison of 4-(Bromomethyl)pyridine hydrobromide and its corresponding free base, this compound. Understanding the distinct properties and applications of each form is crucial for efficient and successful synthesis.

Core Chemical and Physical Properties

The primary difference between the two forms lies in the protonation of the pyridine (B92270) nitrogen. The hydrobromide salt exists as a pyridinium (B92312) bromide, which alters its physical properties, making it a more stable, crystalline solid. The free base is the neutral form, which is often less stable but more soluble in organic solvents.

A summary of their key quantitative properties is presented below for direct comparison.

| Property | This compound Hydrobromide | This compound (Free Base) |

| Molecular Formula | C₆H₆BrN · HBr (or C₆H₇Br₂N)[1][2] | C₆H₆BrN[3][4] |

| Molecular Weight | 252.93 g/mol [2][] | 172.02 g/mol [3][4] |

| CAS Number | 73870-24-3[1] | 54751-01-8[3][4] |

| Appearance | White to light yellow crystalline powder[1][6] | Data not consistently available; may be an oil or low-melting solid |

| Melting Point | 185 - 192 °C[1][7] | 235-240 °C (decomposes)[3][8] |

| Solubility | Soluble in water[6][7] | Generally soluble in organic solvents |

| Storage Conditions | Room temperature, inert atmosphere, keep in a dark place[6][7] | 2 - 8 °C under inert gas[3] |

Stability, Handling, and Reactivity

This compound Hydrobromide (Salt)

The hydrobromide salt is the more common commercially available form due to its superior stability and ease of handling.[1] As a solid, it is not volatile and has a longer shelf life. However, it is classified as a corrosive material, causing severe skin burns and eye damage, and requires appropriate personal protective equipment (PPE) during handling.[9]

In reactions, the salt is often used as a direct precursor to the free base. The pyridinium nitrogen is unreactive towards electrophiles, and the compound's primary reactivity is centered on the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[1]

This compound (Free Base)

The free base is significantly less stable than its hydrobromide salt. It is known to be a potent lachrymator (tear-inducing agent) and can self-oligomerize or polymerize upon standing, especially if impure.[10] This instability necessitates careful handling and storage at reduced temperatures under an inert atmosphere.[3]

The primary advantage of the free base is its solubility in a wide range of organic solvents, which is often a requirement for homogeneous reaction conditions. The lone pair on the pyridine nitrogen is available to act as a base or a nucleophile, which can sometimes lead to unwanted side reactions if not considered in the experimental design.

Strategic Application in Synthesis

The choice between the hydrobromide salt and the free base is dictated by the specific requirements of the chemical transformation.

Caption: Decision workflow for selecting the appropriate form of this compound.

Use of the Hydrobromide Salt: The salt is the preferred reagent when:

-

Stability and storage are priorities.

-

The reaction is performed in protic solvents where the salt is soluble.

-

A controlled, slow release of the free base is desired upon the addition of a base.

-

It serves as a stable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

Use of the Free Base: The free base is necessary when:

-

The reaction must be conducted in a non-polar, aprotic organic solvent where the salt is insoluble.[10]

-

The presence of an acidic pyridinium proton would interfere with the reaction.

-

A stoichiometric amount of a specific base is required to be added separately.

In most applications, the free base is generated in situ from the hydrobromide salt by adding a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). This approach combines the storage stability of the salt with the required reactivity and solubility of the free base.

Experimental Protocols

General Protocol for Nucleophilic Substitution (In Situ Free Base Generation)

This protocol describes a typical procedure for the alkylation of a phenol (B47542) with this compound hydrobromide.

Materials:

-

This compound hydrobromide

-

Substituted Phenol

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of the substituted phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq.).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add this compound hydrobromide (1.1 eq.) portion-wise to the suspension. The addition of the base (K₂CO₃) neutralizes the hydrobromide, forming the reactive free base in situ.

-

Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired pyridyl ether.

Caption: A typical experimental workflow for nucleophilic substitution.

Protocol for Isolation of the Free Base

While typically generated in situ, the free base can be isolated if required. Caution: this compound is a lachrymator and should be handled in a well-ventilated fume hood.

Procedure:

-

Dissolve this compound hydrobromide in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution with vigorous stirring until the solution is basic (pH > 8).

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and carefully remove the solvent under reduced pressure at low temperature to avoid polymerization.

-

The resulting free base should be used immediately or stored under an inert atmosphere at 2-8 °C.

Conclusion and Recommendations

-

This compound hydrobromide is the reagent of choice for general use due to its enhanced stability, ease of handling, and long shelf life. It is an excellent and cost-effective starting material for a wide array of synthetic applications.

-

This compound free base should be reserved for specific applications where the salt's insolubility in organic media is limiting or where the acidic proton would interfere with the reaction chemistry. In nearly all cases, it is most efficiently and safely generated in situ from the hydrobromide salt immediately prior to its use.

For drug development professionals, the use of the stable hydrobromide salt is highly advantageous for developing robust and scalable synthetic routes. The challenges associated with the stability and handling of the free base make it less suitable for large-scale manufacturing processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrobromide | CAS: 73870-24-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C6H6BrN | CID 642799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrobromide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound hydrobromide | 73870-24-3 [chemicalbook.com]

- 8. Pyridine, 4-(bromomethyl)- (9CI) | 54751-01-8 [m.chemicalbook.com]

- 9. This compound Hydrobromide | 73870-24-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. Reddit - The heart of the internet [reddit.com]

Synthesis of 4-(Bromomethyl)pyridine from 4-Pyridinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 4-(Bromomethyl)pyridine from its precursor, 4-pyridinemethanol (B147518). This compound and its hydrobromide salt are versatile reagents and crucial building blocks in the development of a wide range of pharmaceuticals and agrochemicals. Their utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridylmethyl moiety into larger, more complex molecules. This guide details established experimental protocols, presents quantitative data for comparison, and outlines the general workflow for this important transformation.

Core Synthesis Methodologies

The conversion of 4-pyridinemethanol to this compound involves the substitution of the hydroxyl group with a bromine atom. This is typically achieved using various brominating agents, with the most common being phosphorus halides like phosphorus pentabromide (PBr₅) and phosphorus tribromide (PBr₃), or concentrated hydrobromic acid (HBr). The reaction often results in the formation of the hydrobromide salt of the product, which can be isolated as a stable, crystalline solid.

Quantitative Data Summary

The selection of a specific synthetic route can significantly impact reaction efficiency and yield. The table below summarizes quantitative data from key experimental protocols for the synthesis of this compound salts.

| Brominating Agent(s) | Solvent | Reaction Conditions | Product | Yield | Reference |

| Phosphorus Pentabromide | Chloroform (B151607) | Reflux, 1 hour | This compound Hydrochloride | 58.1% | |

| 48% HBr, then PBr₃ | Chloroform | Reflux, 4h then Reflux, 4.5h | 4-(Bromomethyl)pyridinium Bromide | 93% |

Experimental Protocols

Detailed methodologies for the primary synthesis routes are provided below. These protocols are derived from established literature procedures.

Protocol 1: Synthesis using Phosphorus Pentabromide

This protocol describes the synthesis of this compound hydrochloride.

Materials:

-

4-Pyridinemethanol (3 g, 27.5 mmol)

-

Phosphorus pentabromide (PBr₅) (5.93 g, 13.7 mmol)

-

Chloroform (30 mL)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A solution of 4-pyridinemethanol (3 g) in chloroform (30 mL) is prepared in a round-bottom flask.

-

Phosphorus pentabromide (5.93 g) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained for 1 hour.

-

Upon completion, the chloroform is removed by distillation under reduced pressure.

-

The resulting crude product is purified by recrystallization from ethanol to yield this compound hydrochloride as a white solid.

Product Characterization:

-

Yield: 4.05 g (58.1%).

-

Mass Spectrometry: Electrospray mass spectrometry (positive ion mode) shows m/e = 173 ([M + H]+).

Protocol 2: Two-Step Synthesis using HBr and Phosphorus Tribromide

This procedure details the synthesis of 4-(bromomethyl)pyridinium bromide, achieving a high yield.

Step 1: Formation of 4-(hydroxymethyl)pyridinium bromide

-

4-Pyridinemethanol (1.810 g, 16.58 mmol) is dissolved in 48% hydrobromic acid (16 mL).

-

The mixture is stirred at reflux for 4 hours.

-

The water is removed in vacuo to yield a thick gum.

-

The gum is treated with ethanol at 5°C and then filtered. The collected white crystals are washed with cold ethanol to give 4-(hydroxymethyl)pyridinium bromide (1.9 g).

Step 2: Bromination with Phosphorus Tribromide

-

A suspension of the 4-(hydroxymethyl)pyridinium bromide salt (from Step 1) is made in chloroform (25 mL).

-

Phosphorus tribromide (PBr₃) (457 μL, 4.85 mmol) is added to the suspension.

-

The mixture is stirred at reflux for 4.5 hours.

-

After cooling to 25°C, the white precipitate is collected by filtration and washed with cold chloroform to give the final product (2.3 g).

Product Characterization:

-

Yield: 93% (for the second step).

-

¹H NMR (300MHz, CDCl₃): δ 8.80 (d, J=6.4Hz, 2H), 8.00 (d, J=6.4Hz, 2H), 4.61 (s, 2H).

Visualized Experimental Workflow

The following diagram illustrates the general logical workflow for the synthesis and purification of this compound salts from 4-pyridinemethanol.

Caption: General workflow for the synthesis of this compound salts.

The Bromomethyl Group on a Pyridine Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethylpyridine scaffold is a cornerstone in synthetic and medicinal chemistry, offering a versatile platform for the construction of complex molecular architectures. The inherent reactivity of the bromomethyl group, coupled with the electronic properties of the pyridine (B92270) ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group on a pyridine ring, focusing on nucleophilic substitution and free radical reactions. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

(Bromomethyl)pyridines are a class of heterocyclic compounds characterized by a pyridine ring substituted with a bromomethyl group (-CH₂Br) at the 2-, 3-, or 4-position. The reactivity of these compounds is dominated by the labile carbon-bromine bond, which is susceptible to cleavage via both nucleophilic attack and free radical pathways. This dual reactivity makes bromomethylpyridines valuable intermediates in the synthesis of a wide array of functionalized pyridine derivatives, many of which are of significant interest in pharmaceutical and materials science.[1]

The position of the bromomethyl group on the pyridine ring significantly influences its reactivity. The electron-withdrawing nature of the pyridine nitrogen affects the stability of reaction intermediates and transition states, leading to differences in reaction rates and outcomes for the 2-, 3-, and 4-isomers. Understanding these electronic and steric effects is crucial for designing efficient and selective synthetic routes.

Synthesis of Bromomethylpyridines

The most common method for the synthesis of bromomethylpyridines is the free radical bromination of the corresponding methylpyridines (picolines).[2] This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[3]

Figure 1: General scheme for the synthesis of bromomethylpyridine.

Experimental Protocol: Radical Bromination of 2-Methylpyridine (B31789)

Materials:

-

2-Methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 2-methylpyridine (1.0 eq) in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

NBS (1.0-1.1 eq) and a catalytic amount of AIBN (0.05-0.1 eq) are added to the solution.

-

The reaction mixture is heated to reflux (approximately 77 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(bromomethyl)pyridine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Note: This protocol can be adapted for the synthesis of 3- and 4-(bromomethyl)pyridine from their respective methylpyridine precursors. However, the regioselectivity of bromination can be an issue with some dimethylpyridine substrates.[4]

Reactivity of the Bromomethyl Group

The primary reactivity of the bromomethyl group on a pyridine ring involves the cleavage of the C-Br bond. This can occur through two main pathways: nucleophilic substitution and free radical reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[5] The reaction involves the attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the bromide leaving group.

Figure 2: Sₙ2 reaction pathway for bromomethylpyridine.

The rate of the Sₙ2 reaction is influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred as they solvate the cation of the nucleophilic salt but leave the nucleophilic anion relatively "naked" and more reactive.[4] Polar protic solvents can lead to competing Sₙ1 reactions and solvolysis products.

-

Steric Hindrance: The reactivity follows the general trend for Sₙ2 reactions: methyl > primary > secondary. Since the bromomethyl group is primary, it is highly reactive.

-

Position on the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen influences the electrophilicity of the benzylic carbon. The relative reactivity is generally considered to be 4- > 2- > 3-bromomethylpyridine. The 4-position is most activated due to direct resonance delocalization of the developing negative charge in the transition state. The 2-position is also activated, while the 3-position is least affected by the nitrogen atom.

A wide range of nucleophiles can be employed to displace the bromide ion, leading to a diverse array of substituted pyridines.

Table 1: Examples of Nucleophilic Substitution Reactions with Bromomethylpyridines

| Nucleophile Category | Nucleophile Example | Product Type | Typical Yield (%) |

| Nitrogen | Amines (e.g., Morpholine) | Aminomethylpyridine | 85-95 |

| Azide (e.g., NaN₃) | Azidomethylpyridine | ~90 | |

| Oxygen | Alkoxides (e.g., NaOMe) | Methoxymethylpyridine | 70-80 |

| Phenoxides (e.g., NaOPh) | Phenoxymethylpyridine | 80-90 | |

| Carboxylates (e.g., RCOO⁻) | Ester | 75-85 | |

| Sulfur | Thiolates (e.g., NaSPh) | Thiomethylpyridine | >90 |

| Carbon | Cyanide (e.g., NaCN) | Pyridylacetonitrile | 80-90 |

| Malonic Esters | Substituted Malonate | 70-80 |

Yields are approximate and can vary depending on the specific substrate, nucleophile, and reaction conditions.

Materials:

-

(Bromomethyl)pyridine hydrobromide

-

Amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

Procedure:

-

To a solution of the (bromomethyl)pyridine hydrobromide (1.0 eq) in acetonitrile or DMF, add the amine (1.1-1.5 eq) and potassium carbonate (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel if necessary.

Figure 3: General experimental workflow for nucleophilic substitution.

Free Radical Reactions

The C-Br bond in bromomethylpyridines can also undergo homolytic cleavage to form a pyridylmethyl radical. This is the key step in the synthesis of bromomethylpyridines from methylpyridines, as described in Section 2. The pyridylmethyl radical is stabilized by resonance with the pyridine ring, similar to a benzyl (B1604629) radical.

The bond dissociation energy (BDE) of the C-Br bond is a critical parameter for understanding its propensity to undergo radical reactions. While experimental data for bromomethylpyridines is scarce, the C-Br BDE of the structurally similar benzyl bromide is approximately 61 kcal/mol.[6]

Figure 4: Homolytic cleavage of the C-Br bond.

These radical intermediates can participate in various reactions, including hydrogen atom abstraction, addition to double bonds, and radical-radical coupling. Radical trapping experiments, for example with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can be used to confirm the presence of radical intermediates in a reaction.

Factors Influencing Reactivity: A Deeper Dive

Electronic Effects and Hammett Correlations

The electronic nature of substituents on the pyridine ring can significantly impact the reactivity of the bromomethyl group. Electron-withdrawing groups will generally increase the electrophilicity of the benzylic carbon, accelerating nucleophilic attack. Conversely, electron-donating groups will decrease reactivity towards nucleophiles.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to electronic effects).

Figure 5: Illustrative Hammett plot for an Sₙ2 reaction.

Spectroscopic Characterization

The characterization of bromomethylpyridines and their reaction products is routinely performed using standard spectroscopic techniques.

Table 2: Typical Spectroscopic Data for a 2-Substituted Pyridine Derivative

| Technique | Functional Group | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Pyridine Ring Protons | δ 7.0-8.5 ppm |

| -CH₂-Br | δ ~4.5 ppm (singlet) | |

| -CH₂-Nu (e.g., -CH₂-N) | δ ~3.8 ppm (singlet) | |

| ¹³C NMR | Pyridine Ring Carbons | δ 120-160 ppm |

| -CH₂-Br | δ ~35 ppm | |

| -CH₂-Nu (e.g., -CH₂-N) | δ ~55 ppm | |

| IR | C-Br Stretch | 690-515 cm⁻¹ |

| Pyridine Ring Vibrations | ~1600-1400 cm⁻¹ |

Note: Specific shifts and wavenumbers will vary depending on the substitution pattern, solvent, and the nature of the nucleophile.

Conclusion

The bromomethyl group on a pyridine ring is a highly reactive and synthetically useful functional group. Its susceptibility to both nucleophilic substitution and free radical reactions provides a rich platform for the generation of diverse molecular libraries. A thorough understanding of the factors influencing its reactivity, including the choice of nucleophile, solvent, and the electronic effects of the pyridine ring, is essential for the strategic design and execution of synthetic routes in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of bromomethylpyridines.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(Methoxymethyl)pyridine | C7H9NO | CID 253220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. rsc.org [rsc.org]

- 5. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

In-Depth Technical Guide on the Stability and Storage of 4-(Bromomethyl)pyridine

For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of reactive chemical intermediates is paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized materials. 4-(Bromomethyl)pyridine, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, is one such reagent that requires careful management due to its inherent reactivity. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including its common degradation pathways and protocols for stability assessment.

Core Concepts: Stability Profile

This compound is typically available as its hydrobromide or hydrochloride salt. This is a crucial factor in its stability, as the protonation of the pyridine (B92270) nitrogen significantly reduces its nucleophilicity, thereby inhibiting self-reactivity. The free base form, while synthetically useful, is considerably less stable and prone to degradation.

General Stability

Safety Data Sheets (SDS) consistently state that this compound hydrobromide is "stable under normal conditions" and "stable under recommended storage conditions."[1][2][3] However, its reactivity is the primary driver of its instability. The compound is sensitive to moisture, strong bases, and oxidizing agents.[1][2] Thermal decomposition can lead to the release of hazardous substances, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1][4]

Recommended Storage and Handling

To maintain the quality and integrity of this compound, adherence to proper storage and handling protocols is essential. The following table summarizes the recommended conditions based on information from multiple chemical suppliers.

| Parameter | Recommendation | Source |

| Container | Keep container tightly closed. | [1][2] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | [1][2] |

| Temperature | Store in a cool, dry place. | [1][2] |

| Ventilation | Store in a well-ventilated area. | [1][2] |

| Moisture | Protect from moisture. | [2] |

| Hazards | Corrosive solid. | [1][2] |

Chemical Incompatibility

This compound is incompatible with certain classes of chemicals, which can lead to rapid degradation or hazardous reactions.

| Incompatible Material | Reason | Source |

| Strong Bases | Deprotonation of the pyridinium (B92312) salt to the more reactive free base, which can lead to self-reaction or other undesired reactions. | [1][2] |

| Strong Oxidizing Agents | Can lead to vigorous and potentially hazardous oxidation reactions. | [1][2] |

| Moisture/Water | Can cause hydrolysis of the bromomethyl group. | [2] |

Degradation Pathways

Self-Quaternization (Polymerization)

The most significant degradation pathway for the free base of this compound is likely self-quaternization. The nucleophilic nitrogen of one pyridine molecule can attack the electrophilic benzylic carbon of another, displacing the bromide and forming a pyridinium salt. This process can continue, leading to the formation of oligomers or a polymer. This type of self-reactivity is a known issue with similar compounds.

Hydrolysis

In the presence of moisture, the bromomethyl group is susceptible to hydrolysis. This nucleophilic substitution reaction, where water acts as the nucleophile, results in the formation of 4-(hydroxymethyl)pyridine and hydrobromic acid. The hydrobromic acid produced can then protonate the pyridine nitrogen of unreacted material, which can slow further degradation by this pathway.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and monitoring the formation of degradants over time. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), would need to be developed and validated.

General Workflow for a Stability Study

The following diagram outlines a logical workflow for conducting a stability study on this compound.

Detailed Methodologies

1. Development of a Stability-Indicating HPLC Method

-

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs, for example, 254 nm.

-

Procedure:

-

Prepare a standard solution of this compound hydrobromide in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Generate degradation products by subjecting a sample to forced degradation (e.g., refluxing in water, dilute acid, or dilute base).

-

Inject the degraded and undegraded samples into the HPLC system.

-

Optimize the mobile phase gradient and other chromatographic parameters to achieve baseline separation between the parent peak and all degradant peaks.

-

2. Forced Degradation Study

-

Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

-

Conditions:

-

Hydrolysis: Dissolve the compound in water, 0.1 M HCl, and 0.1 M NaOH. Store at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

-

Thermal: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic: Expose the solid compound and a solution of the compound to UV and visible light.

-

-

Procedure:

-

For each condition, prepare a sample of this compound at a known concentration.

-

Prepare a control sample stored under normal conditions.

-

At specified time points (e.g., 0, 6, 24, 48 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

3. Data Analysis and Interpretation

-

Calculate the percentage of remaining this compound and the percentage of each degradant at each time point.

-

For significant degradants, isolation and structural elucidation using techniques like LC-MS and NMR spectroscopy may be necessary.

Conclusion

This compound is a highly reactive and useful synthetic intermediate. Its stability is significantly enhanced when stored as a hydrohalide salt under cool, dry, and inert conditions. The primary degradation pathways for the more reactive free base are self-quaternization and hydrolysis. For researchers and drug development professionals, understanding these stability characteristics and implementing rigorous storage and handling procedures are critical for ensuring the reliability of experimental outcomes and the quality of synthesized products. When quantitative stability data is required, a well-designed forced degradation study coupled with a validated stability-indicating HPLC method is the recommended approach.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quaternization of pyridines with haloadamantanes (Journal Article) | OSTI.GOV [osti.gov]

- 4. fishersci.com [fishersci.com]

Navigating the Solubility of 4-(Bromomethyl)pyridine: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of a Key Synthetic Building Block and its Hydrobromide Salt, Complete with a Detailed Experimental Protocol for Quantitative Analysis.

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. 4-(Bromomethyl)pyridine is a versatile building block in organic synthesis, but its handling and application in various reaction media are dictated by its solubility. This technical guide provides a comprehensive overview of the solubility of this compound and its commonly encountered hydrobromide salt in a range of standard laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document also furnishes a detailed experimental protocol for its determination.

Distinguishing Between this compound and its Hydrobromide Salt

It is critical to differentiate between the free base, this compound, and its hydrobromide salt. The presence of the hydrobromide salt significantly alters the polarity and, consequently, the solubility profile of the molecule. The salt form, being ionic, exhibits markedly different solubility in polar solvents compared to the less polar free base.

Solubility Profile

The following table summarizes the available solubility information for both this compound and its hydrobromide salt. It is important to note that quantitative data for the free base is not widely reported, underscoring the necessity for experimental determination in specific applications.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| This compound | Water | Ambient | Data not readily available |

| Ethanol | Ambient | Data not readily available | |

| Methanol | Ambient | Data not readily available | |

| Acetone | Ambient | Data not readily available | |

| Dichloromethane | Ambient | Data not readily available | |

| Chloroform | Ambient | Data not readily available | |

| Ethyl Acetate | Ambient | Data not readily available | |

| Hexane | Ambient | Data not readily available | |

| Toluene | Ambient | Data not readily available | |

| This compound Hydrobromide | Water | Ambient | Soluble[1][2] |

| Ethanol | Ambient | Data not readily available | |

| Methanol | Ambient | Data not readily available | |

| Acetone | Ambient | Data not readily available | |

| Dichloromethane | Ambient | Data not readily available | |

| Chloroform | Ambient | Data not readily available | |

| Ethyl Acetate | Ambient | Data not readily available | |

| Hexane | Ambient | Data not readily available | |

| Toluene | Ambient | Data not readily available |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the precise determination of the solubility of this compound in a chosen solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To quantitatively determine the solubility of this compound in a selected laboratory solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, acetone, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Spatula

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Continue heating until a constant mass of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Let M₁ be the mass of the empty evaporation dish.

-

Let M₂ be the mass of the evaporation dish with the filtered saturated solution.

-

Let M₃ be the mass of the evaporation dish with the dried solute.

-

The mass of the dissolved solute is M_solute = M₃ - M₁.

-

The mass of the solvent is M_solvent = M₂ - M₃.

-

Calculate the solubility in grams per 100 mL of solvent using the following formula, where ρ is the density of the solvent at the experimental temperature: Solubility ( g/100 mL) = (M_solute / M_solvent) * ρ * 100

-

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the gravimetric determination of solubility.

By following this guide, researchers can obtain reliable and accurate solubility data for this compound, facilitating its effective use in various synthetic and developmental applications.

References

The Synthetic Versatility of 4-(Bromomethyl)pyridine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)pyridine, also known as 4-picolyl bromide, is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical development. Its strategic importance lies in the reactive bromomethyl group attached to the pyridine (B92270) ring, which serves as a key functional handle for introducing the pyridin-4-ylmethyl moiety into a wide array of molecular scaffolds. This modification can significantly influence the pharmacological properties of a molecule, including its binding affinity, selectivity, solubility, and metabolic stability. This technical guide provides an in-depth overview of this compound, its chemical properties, key reactions, and its role in the development of bioactive compounds, with a focus on applications relevant to drug discovery professionals.

Chemical Synonyms and Identifiers

The compound is commonly known by several names, and it is crucial for researchers to recognize these to effectively search literature and chemical databases. It is most frequently available as a more stable hydrobromide salt.

-

This compound: The systematic IUPAC name for the free base.

-

4-Picolyl bromide: A common trivial name.

-

(4-Pyridyl)methyl bromide: An alternative name.

-

This compound Hydrobromide: The more commonly supplied and stable salt form.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the free base and its hydrobromide salt is essential for its proper handling, storage, and application in synthesis. The following table summarizes key quantitative data for both forms.

| Property | This compound (Free Base) | This compound Hydrobromide |

| Molecular Formula | C₆H₆BrN | C₆H₆BrN · HBr |

| Molecular Weight | 172.02 g/mol | 252.93 g/mol |

| CAS Number | 54751-01-8 | 73870-24-3 |

| Appearance | Not specified (less stable) | White to light yellow crystalline powder |

| Melting Point | Not available | 189-192 °C |

| Boiling Point | 226 °C | Not applicable |

| Solubility | Soluble in organic solvents | Soluble in water |

| Storage Conditions | Store at 2-8°C under inert gas | Store at 2-8°C in a dry place |

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making the bromine atom a good leaving group. This facilitates the facile alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

This reactivity makes it an invaluable reagent for the synthesis of a diverse range of compounds, including pharmaceuticals and agrochemicals.[1] It serves as a crucial intermediate in the preparation of anti-cancer and anti-inflammatory agents.[1]

Experimental Protocol: General N-Alkylation

The following protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound hydrobromide. This is a foundational reaction for introducing the pyridin-4-ylmethyl group, a common scaffold in pharmacologically active molecules.

Materials:

-

Amine (1.0 eq)

-

This compound hydrobromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of the amine in anhydrous DMF, add the base (K₂CO₃ or TEA).

-

Slowly add this compound hydrobromide to the mixture at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N-(pyridin-4-ylmethyl) derivative.

Role in Drug Development and Relevant Signaling Pathways

Derivatives of this compound have shown significant potential in drug development, targeting a variety of biological pathways. Two notable areas of interest are in the development of cholinesterase inhibitors and inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer's, as it increases the levels of acetylcholine in the brain, which is essential for memory and cognitive function. Several compounds incorporating the pyridin-4-ylmethyl moiety have been investigated for their potential as cholinesterase inhibitors. The pyridine nitrogen can participate in key interactions within the active site of the acetylcholinesterase enzyme.

VEGFR-2 Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels. In cancer, the upregulation of the VEGFR-2 signaling pathway is a key mechanism for tumor growth and metastasis. Therefore, inhibiting this pathway is a major strategy in oncology drug development. The pyridin-4-ylmethyl group is a common structural motif in many small molecule tyrosine kinase inhibitors that target VEGFR-2. The pyridine ring can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

References

Methodological & Application

Application Notes: The Utility of 4-(Bromomethyl)pyridine in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Bromomethyl)pyridine is a versatile heterocyclic building block widely employed in medicinal chemistry and pharmaceutical development. It serves as a key reagent for introducing the pyridin-4-ylmethyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions, where the highly reactive bromomethyl group readily undergoes alkylation with various nucleophiles, including amines (N-alkylation), alcohols or phenols (O-alkylation), and thiols (S-alkylation). The resulting pyridylmethyl group can be crucial for modulating a compound's pharmacological properties, such as receptor binding, solubility, and metabolic stability. The compound is often supplied and used as its hydrobromide or hydrochloride salt, which enhances its stability and simplifies handling.[1]

Application Example: Synthesis of Pyridin-4-ylmethoxy Substituted Heterocycles

A common application of this compound is in the synthesis of complex heterocyclic systems investigated for various biological activities. For instance, it is used to prepare compounds like 2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one, where the pyridin-4-ylmethoxy group is installed via O-alkylation of a phenolic precursor. This reaction, a Williamson ether synthesis, is a fundamental transformation in drug discovery for creating aryl ethers.

General Reaction Scheme:

The reaction involves the deprotonation of a hydroxyl group on a core scaffold by a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the pyridine (B92270) ring.

Detailed Experimental Protocol: O-Alkylation of a Phenolic Heterocycle

This protocol describes a general method for the O-alkylation of a phenolic precursor with this compound hydrobromide.

Materials:

-

Phenolic precursor (e.g., 7-hydroxy-2-morpholino-4H-1,3-benzoxazin-4-one)

-

This compound hydrobromide (1.1 - 1.5 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser or reaction vessel with temperature control

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic precursor (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the flask. Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Reagent Addition: Add this compound hydrobromide (1.2 eq.) to the mixture in one portion.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain for 4-12 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[3]

-

Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and then with brine (1x).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Data Presentation

The following table summarizes representative reaction parameters for the O-alkylation reaction. Actual conditions may vary depending on the specific substrate.

| Parameter | Condition | Purpose/Comment |

| Phenolic Substrate | 1.0 eq | Limiting reagent. |

| This compound HBr | 1.2 eq | Slight excess to ensure complete conversion. |

| Base | K₂CO₃ (2.0 eq) | Neutralizes HBr and deprotonates the phenol. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that aids solubility. |

| Temperature | 70 °C | Provides sufficient energy to overcome activation barrier. |

| Reaction Time | 8 hours | Typical duration; should be confirmed by TLC monitoring. |

| Typical Yield | 75-90% | Expected yield range after purification. |

Visualizations

References

Protocol for N-alkylation with 4-(Bromomethyl)pyridine: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of various nucleophiles using 4-(bromomethyl)pyridine. This versatile reagent is a cornerstone in synthetic and medicinal chemistry for the introduction of the pyridin-4-ylmethyl group, a common motif in pharmacologically active compounds. These application notes detail the reaction principles, present quantitative data for a range of substrates, and provide detailed experimental protocols.

Introduction

N-alkylation with this compound is a fundamental synthetic transformation that attaches a pyridin-4-ylmethyl moiety to a nucleophilic atom, typically nitrogen, sulfur, or oxygen. This modification can significantly alter the parent molecule's physicochemical properties, such as solubility, basicity, and receptor-binding affinity. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's pharmacokinetic and pharmacodynamic profile.